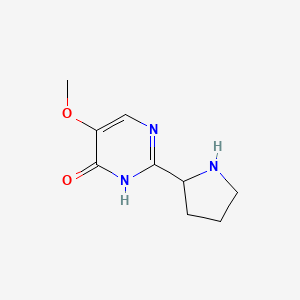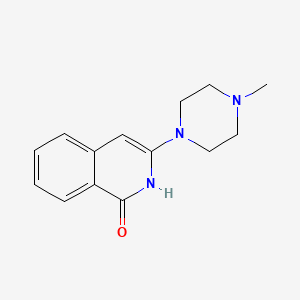![molecular formula C10H10N2O3S B13205162 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of hydrazonoyl halides and ethanol as solvents, with heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available substances. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can lead to a variety of functionalized thiazolo[5,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival pathways . The compound’s ability to form hydrogen bonds with key amino acids in the active site of enzymes contributes to its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their pharmacological activities.
Thiazole derivatives: Compounds with a thiazole ring exhibit similar antimicrobial and anti-inflammatory properties.
Pyridine derivatives: These compounds are known for their wide range of biological activities, including antioxidant and antitumor effects.
Uniqueness
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of both thiazole and pyridine rings. This structural arrangement provides multiple reactive sites, enabling diverse chemical modifications and a broad spectrum of biological activities .
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-4-6(3-13)5(2)11-9-7(4)8(10(14)15)12-16-9/h13H,3H2,1-2H3,(H,14,15) |
Clave InChI |
REMWLMFHUBJPLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)



![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)

![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)






